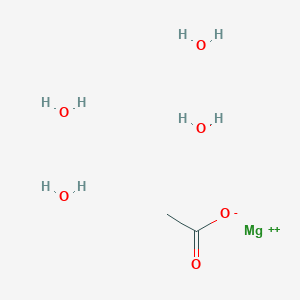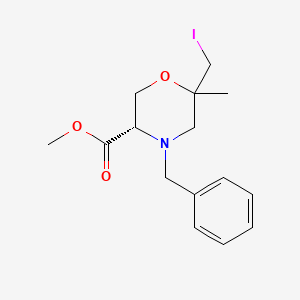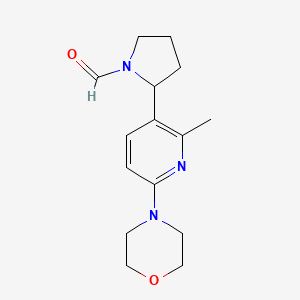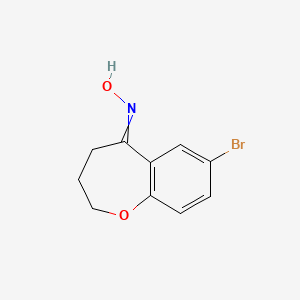![molecular formula C10H17ClFN3O2S B11819143 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H17ClFN3O2S and a molecular weight of 297.77 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a sulfonamide group, and a methylaminoethyl substituent on a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride typically involves multiple steps, including nitration, reduction, and sulfonation reactions. The process begins with the nitration of a fluorobenzene derivative, followed by the reduction of the nitro group to an amine. The amine is then reacted with a sulfonyl chloride to introduce the sulfonamide group. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of the fluorine atom and sulfonamide group enhances its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
- 4-Fluoro-3-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
- 3-Chloro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide
Uniqueness
The unique combination of the fluorine atom and the sulfonamide group in 3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various research applications .
特性
分子式 |
C10H17ClFN3O2S |
|---|---|
分子量 |
297.78 g/mol |
IUPAC名 |
3-fluoro-4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16FN3O2S.ClH/c1-13-5-6-14(2)10-4-3-8(7-9(10)11)17(12,15)16;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,15,16);1H |
InChIキー |
LXVAIVPBLGTISY-UHFFFAOYSA-N |
正規SMILES |
CNCCN(C)C1=C(C=C(C=C1)S(=O)(=O)N)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
![5-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B11819120.png)
![[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride](/img/structure/B11819123.png)



